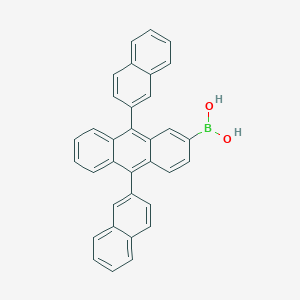

(9,10-Di(naphthalen-2-yl)anthracen-2-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis of 9,10-Di(naphthalen-2-yl)anthracen-2-yl)boronic Acid

The synthesis of 9,10-Di(naphthalen-2-yl)anthracen-2-yl)boronic acid is achieved by starting with 2-bromo-9,10-di(naphthalen-2-yl)anthracene. The process involves a low-temperature reaction, utilizing t-butyllithium as the lithium reagent and triisopropyl borate. The optimal conditions were determined to be at -78°C with a molar ratio of halogenated aromatics to lithium reagents to borate of 1:5:6. Under these conditions, the yield of the reaction reached 76.80%. The structure of the synthesized compound was confirmed through various spectroscopic methods including ^1HNMR, ^13CNMR, IR spectroscopy, elemental analysis, and mass spectrometry .

Molecular Structure Analysis

The molecular structure of 9,10-Di(naphthalen-2-yl)anthracen-2-yl)boronic acid was elucidated using a combination of ^1H NMR, ^13C NMR, IR spectroscopy, elemental analysis, and mass spectrometry. These techniques provided detailed information about the arrangement of atoms within the molecule and confirmed the successful synthesis of the target compound .

Chemical Reactions Analysis

Although the provided data does not include specific chemical reactions involving 9,10-Di(naphthalen-2-yl)anthracen-2-yl)boronic acid, the compound's boronic acid group is typically reactive in Suzuki coupling reactions. This reactivity is often exploited in the synthesis of various organic molecules, particularly in the formation of carbon-carbon bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 9,10-Di(naphthalen-2-yl)anthracen-2-yl)boronic acid are not explicitly detailed in the provided data. However, boronic acids generally exhibit unique reactivity due to their ability to form reversible covalent bonds with diols and other Lewis bases. This property is essential for their role in cross-coupling reactions and can influence the solubility and stability of the compound .

Case Studies and Applications

One application of boronic acid derivatives is in the iterative cross-coupling synthesis of helical oligo(naphthalene-2,3-diyl)s. In a related study, 3-iodo-2-naphthylboronic acids were prepared from naphthalenes and used in iterative cross-coupling. The process involved Ir-catalyzed C–H borylation, Ru-catalyzed ortho-C–H silylation, and iododesilylation. The introduction of a chiral diol to the terminal boronyl group enabled the selective induction of helical conformations, demonstrating the potential of boronic acid derivatives in synthesizing complex organic structures with specific chiral properties .

Scientific Research Applications

Environmental Monitoring and Remediation

One significant application area for compounds similar to (9,10-Di(naphthalen-2-yl)anthracen-2-yl)boronic acid is in environmental monitoring and remediation. For example, studies on naphthenic acids, which share some structural similarities with the compound of interest, focus on their detection, characterization, and removal from environmental samples, particularly those affected by industrial processes such as oil sands extraction. Techniques like mass spectrometry and fluorescence spectroscopy have been developed to analyze these compounds, which are crucial for understanding their environmental impact and for devising remediation strategies (Headley et al., 2013; Alshabib, 2021).

Sensing Applications

Boronic acid derivatives, including those structurally related to (9,10-Di(naphthalen-2-yl)anthracen-2-yl)boronic acid, have been extensively studied for their potential in sensing applications. These compounds are known for their ability to form reversible covalent bonds with diols and polyols, making them suitable for detecting carbohydrates and other substances. Research in this area has led to the development of chemical sensors for various analytes, demonstrating the versatility and utility of boronic acid derivatives in creating sensitive and selective detection systems (Bian et al., 2019).

Drug Design and Medicinal Chemistry

The unique chemical properties of boronic acids and their derivatives have been exploited in drug design and medicinal chemistry. These compounds exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The ability of boronic acids to interact with various biological targets has been a focal point for developing new therapeutic agents. Research in this field aims to explore the potential of boronic acid derivatives, including those similar to (9,10-Di(naphthalen-2-yl)anthracen-2-yl)boronic acid, as novel drugs with improved efficacy and specificity (Plescia & Moitessier, 2020).

Agricultural Enhancements

In agriculture, compounds like naphthalene acetic acid (NAA), which bear structural resemblances to (9,10-Di(naphthalen-2-yl)anthracen-2-yl)boronic acid, are used to influence plant growth and fruit development. NAA is known for its role in encouraging cell division and enlargement, leading to improved yield and fruit quality. The application of such compounds demonstrates the broader utility of aromatic and boronic acid derivatives in enhancing agricultural productivity (Singh et al., 2017).

properties

IUPAC Name |

(9,10-dinaphthalen-2-ylanthracen-2-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H23BO2/c36-35(37)28-17-18-31-32(21-28)34(27-16-14-23-8-2-4-10-25(23)20-27)30-12-6-5-11-29(30)33(31)26-15-13-22-7-1-3-9-24(22)19-26/h1-21,36-37H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPJWLBDGLWXCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC5=CC=CC=C5C=C4)C6=CC7=CC=CC=C7C=C6)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H23BO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70631123 |

Source

|

| Record name | [9,10-Di(naphthalen-2-yl)anthracen-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

474.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(9,10-Di(naphthalen-2-yl)anthracen-2-yl)boronic acid | |

CAS RN |

867044-28-8 |

Source

|

| Record name | [9,10-Di(naphthalen-2-yl)anthracen-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631123 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2H-Furo[2,3-f][1,3]benzodioxol-6-yl)-1,3-oxazole-5-carbonyl chloride](/img/structure/B151871.png)

![1,2,3,4-Tetrahydro-9-(phenylmethyl)-pyrido[3,4-B]indole](/img/structure/B151894.png)

![2,8-Dichloro-6,12-diphenyldibenzo[b,f][1,5]diazocine](/img/structure/B151904.png)